molecular formula C18H28N2O3S B4563345 1-{4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-3,3-DIMETHYL-1-BUTANONE

1-{4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-3,3-DIMETHYL-1-BUTANONE

Cat. No.: B4563345
M. Wt: 352.5 g/mol
InChI Key: PJVZEIKKMCXONY-UHFFFAOYSA-N
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Description

1-{4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-3,3-DIMETHYL-1-BUTANONE is a complex organic compound that features a piperazine ring substituted with a sulfonyl group and a butanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-3,3-DIMETHYL-1-BUTANONE typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction yields protected piperazines, which can then be deprotected using thiophenol (PhSH) to form the desired piperazine derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-3,3-DIMETHYL-1-BUTANONE can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace existing substituents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce secondary or tertiary amines.

Scientific Research Applications

1-{4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-3,3-DIMETHYL-1-BUTANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-3,3-DIMETHYL-1-BUTANONE involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The piperazine ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-3,3-DIMETHYL-1-BUTANONE is unique due to the presence of both the piperazine ring and the butanone moiety, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-3,3-dimethylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3S/c1-14-6-7-16(12-15(14)2)24(22,23)20-10-8-19(9-11-20)17(21)13-18(3,4)5/h6-7,12H,8-11,13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVZEIKKMCXONY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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